molecular formula C17H15ClN2O3 B1630927 2-(Chloromethyl)quinazoline CAS No. 6148-18-1

2-(Chloromethyl)quinazoline

Cat. No. B1630927
CAS RN: 6148-18-1
M. Wt: 330.8 g/mol
InChI Key: OQISIHAJCWICIR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinazoline is a biologically significant scaffold known to be linked with several pharmacological activities . It is a building block used for the preparation of Linagliptin, a type 2 diabetes drug .


Synthesis Analysis

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described . Based on this, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .


Molecular Structure Analysis

The molecular formula of this compound is C9H7ClN2 . The molecular weight is 178.62 g/mol .


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are considered as an important chemical for the synthesis of various physiological significance and pharmacological utilized molecules . The one-pot synthetic route toward 2-hydroxymethyl-4(3H)-quinazolinone derivatives was synthesized by the reaction 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in presence of chloro acetonitrile .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.62 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 25.8 Ų .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Kabri, Gellis, and Vanelle (2009) reported the microwave-assisted synthesis of new 2-substituted quinazoline derivatives in an aqueous medium. This method is fast, eco-friendly, and uses 2-chloromethyl-3-methylquinazolin-4(3H)-one derivatives, showcasing an advancement in green chemistry (Kabri, Gellis, & Vanelle, 2009).

Antimicrobial Activity

Patel et al. (2014) synthesized new substituted 2-Chloromethyl-4-methyl-quinazoline derivatives and investigated their antimicrobial activity. The study utilized the disk diffusion technique, indicating the relevance of these compounds in developing new antimicrobial agents (Patel, Patel, KishorS., & Ya, 2014).

Anti-Inflammatory and Antibacterial Activity

Srivastav, Salahuddin, and Shantakumar (2009) created novel quinazoline-4-one derivatives with anti-inflammatory and antibacterial properties. These compounds were synthesized using 2-(chloromethyl) quinazoline derivatives, indicating their potential in medical applications (Srivastav, Salahuddin, & Shantakumar, 2009).

Pharmaceutical Substance Stability

Gendugov, Glushko, Ozerov, and Shcherbakova (2021) researched the stability of a new pharmaceutical substance derived from quinazoline under stressful conditions. This study provides insights into the stability and degradation patterns of quinazoline-based pharmaceuticals (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

Anticancer Agent Synthesis

Li, He, Han, Gu, He, Qi, Zhao, and Yang (2010) described an improved synthesis of 2-chloromethyl-4(3H)-quinazolinones for novel anticancer agents with 4-anilinoquinazoline scaffolds. This research highlights the potential of 2-(Chloromethyl)quinazoline derivatives in cancer treatment (Li et al., 2010).

Future Directions

Quinazoline and quinazolinone derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . This has attracted the consideration of medicinal chemists to explore this system to its multiple potential against numerous activities .

properties

IUPAC Name

2-(chloromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXZPRVWTCOQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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